![molecular formula C7H8BrN3O2S B3001328 N-[amino(imino)methyl]-4-bromobenzenesulfonamide CAS No. 36397-58-7](/img/structure/B3001328.png)
N-[amino(imino)methyl]-4-bromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[amino(imino)methyl]-4-bromobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and an amino(imino)methyl group. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino(imino)methyl]-4-bromobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with guanidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-bromobenzenesulfonyl chloride in an appropriate solvent like dichloromethane.
- Add guanidine and triethylamine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[amino(imino)methyl]-4-bromobenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents like acetic acid or water.
Reduction Reactions: Reducing agents like hydrogen gas, catalysts like palladium on carbon, solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Substituted sulfonamides.
Oxidation Reactions: Sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Amino-substituted sulfonamides.
Applications De Recherche Scientifique
N-[amino(imino)methyl]-4-bromobenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of various antimicrobial agents. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding. It serves as a model compound for understanding the interactions between sulfonamides and biological macromolecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other organic compounds. The bromine atom in the compound allows for further functionalization, making it a versatile intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N-[amino(imino)methyl]-4-bromobenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the formation of folic acid, leading to the inhibition of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents on the benzene ring.
Sulfadiazine: A sulfonamide used in combination with other drugs to treat infections like toxoplasmosis.
Uniqueness
N-[amino(imino)methyl]-4-bromobenzenesulfonamide is unique due to the presence of the bromine atom, which allows for additional chemical modifications. This makes it a valuable intermediate in the synthesis of more complex organic molecules. Additionally, the amino(imino)methyl group provides unique reactivity compared to other sulfonamides, enabling the exploration of new chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,(H4,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRKIDJIFPYXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N=C(N)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

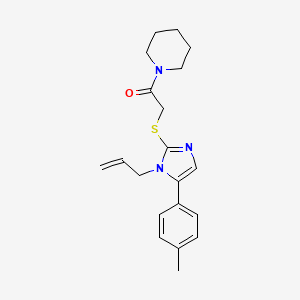
![Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3001248.png)
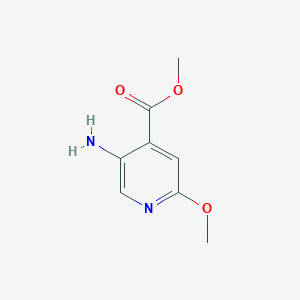
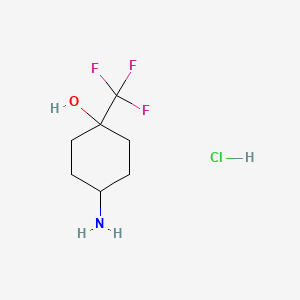
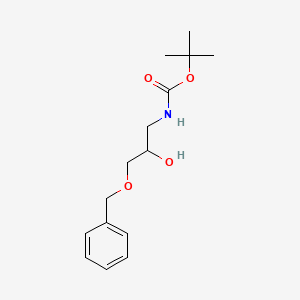
![Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B3001253.png)
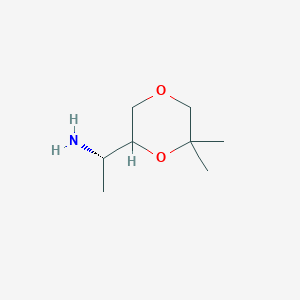

![N-[2-(4-Methoxy-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001262.png)
![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)
![2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B3001266.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide](/img/structure/B3001268.png)
